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Executive Summary
The Nucleotide-Binding Domains (NBDs) of ATP-Binding Cassette (ABC) transporters function

as the engine of the protein, coupling the energy of ATP binding and hydrolysis to the

movement of substrates across the cell membrane. In the unique case of the Cystic Fibrosis

Transmembrane Conductance Regulator (CFTR), an ABC transporter that functions as an ion

channel, this engine directly controls the opening and closing (gating) of its chloride-selective

pore. This guide provides an in-depth examination of the second Nucleotide-Binding Domain

(NBD2), a critical component of the gating machinery. We will explore the canonical gating

cycle, present quantitative data on the effects of NBD2 perturbations, detail key experimental

methodologies, and discuss the implications for therapeutic drug development.

The Asymmetric Gating Engine: NBD1 and NBD2
CFTR possesses two cytosolic NBDs, NBD1 and NBD2. While structurally similar, they are

functionally asymmetric. NBD1 binds ATP tightly, with minimal hydrolysis, serving as a stable

platform for dimerization. In contrast, NBD2 is the catalytically active site where rapid ATP

hydrolysis occurs. This functional distinction is central to the channel's gating cycle. The

canonical model posits that ATP binding to both NBDs promotes their head-to-tail dimerization,

a conformational change that forces the transmembrane domains (TMDs) to open the ion pore.

[1] The subsequent hydrolysis of ATP, primarily at NBD2, leads to dimer dissociation and

channel closure, resetting the cycle.[2][3]
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The ATP-Switch Gating Cycle
The gating of a phosphorylated CFTR channel is a tightly regulated, cyclical process driven by

ATP. The diagram below illustrates the key steps, highlighting the pivotal role of NBD2.

Closed State
(NBDs Separated)

ATP-Bound Closed
(Pre-Dimerization)

ATP Binding
(NBD1 & NBD2)

Open State
(NBDs Dimerized)

NBD Dimerization
Pore Opens

Post-Hydrolysis
(ADP+Pi Bound)

ATP Hydrolysis
at NBD2

Pi & ADP Release
Dimer Dissociation

Click to download full resolution via product page

Figure 1: The CFTR Channel Gating Cycle driven by ATP dynamics at the NBDs.

This cycle demonstrates that while ATP binding at both domains is necessary for opening, it is

the catalytic activity of NBD2 that terminates the open state, making it the primary determinant

of the channel's burst duration.[2][4]

Quantitative Analysis of NBD2 Function in Gating
Site-directed mutagenesis has been instrumental in dissecting the role of NBD2. Mutations in

the conserved Walker A motif (e.g., K1250A) or Walker B motif (e.g., E1371S) abrogate ATP
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hydrolysis without preventing ATP binding. Electrophysiological studies of these mutants reveal

a dramatic alteration in gating kinetics, providing quantitative evidence for NBD2's role.

Specifically, preventing hydrolysis at NBD2 locks the channel in a long-lasting open state, as

the NBD dimer cannot efficiently dissociate.

The following table summarizes key gating parameters from single-channel patch-clamp

studies, comparing Wild-Type (WT) CFTR to hydrolysis-deficient NBD2 mutants.
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Construct
Open
Probability
(Po)

Mean Burst
Duration
(ms)

Mean
Interburst
Interval
(ms)

Key
Observatio
n

Reference(s
)

Wild-Type

CFTR
~0.35 - 0.45 ~400 - 500 ~1000 - 1200

Normal

bursting

behavior

driven by ATP

hydrolysis.

[3][4]

K1250A

Mutant
Decreased

> 30,000

(locked open)
Increased

Abrogation of

ATP

hydrolysis at

NBD2

prevents

rapid channel

closure,

leading to

exceptionally

long open

bursts.

[5][6][7]

E1371S

Mutant

N/A (locked

open)

> 50,000

(locked open)

N/A (locked

open)

Similar to

K1250A, this

Walker B

mutation

prevents

hydrolysis,

resulting in a

stabilized

open state.

[8]

D1370N

Mutant

0.57 ± 0.07 930 ± 143 694 ± 125 This mutation

impairs but

does not

eliminate

hydrolysis,

leading to a

[8][9]
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significant

prolongation

of the open

state

compared to

WT.

Note: Absolute values can vary based on experimental conditions (e.g., ATP concentration,

temperature). The data presented are representative values to illustrate the functional

consequences of NBD2 mutations.

Key Experimental Methodologies
The quantitative data described above are primarily derived from two powerful techniques:

single-channel patch-clamp recording for functional analysis and cryo-electron microscopy for

structural insights.

Experimental Protocol: Single-Channel Patch-Clamp
Recording
This electrophysiological technique allows for the direct measurement of ion flow through a

single CFTR channel, providing unparalleled detail on gating kinetics.

Methodology:

Cell Preparation: A suitable cell line (e.g., CHO, HEK293, or Xenopus oocytes)

heterologously expressing the CFTR construct of interest is cultured on glass coverslips.

Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is fabricated, fire-

polished, and filled with the appropriate extracellular (pipette) solution.

Typical Pipette Solution (mM): 140 N-methyl-D-glucamine (NMDG)-Cl, 2 MgCl₂, 5 CaCl₂,

10 HEPES, pH 7.4.

Patch Excision: The pipette is pressed against a cell to form a high-resistance (>1 GΩ) seal.

The pipette is then pulled away from the cell to excise a small patch of membrane in an

"inside-out" configuration, exposing the cytosolic face of the channel to the bath solution.
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Channel Activation: The excised patch is moved to a perfusion chamber containing the

intracellular (bath) solution.

Typical Bath Solution (mM): 140 NMDG-Cl, 2 MgCl₂, 5 EGTA, 10 HEPES, pH 7.4.

To activate the channel, the catalytic subunit of protein kinase A (PKA, ~75-300 nM) and

MgATP (typically 1-10 mM) are added to the bath solution.[5][7][10]

Data Acquisition: A patch-clamp amplifier holds the membrane potential at a constant voltage

(e.g., -80 mV) and records the femtoampere-level currents corresponding to the opening and

closing of a single channel. Data is filtered (e.g., at 1 kHz) and digitized (e.g., at 10 kHz).

Data Analysis: The recorded current trace is idealized to create a record of open and closed

events. Dwell times in each state are measured to calculate parameters such as open

probability (Po), mean open time, and mean closed time.

The workflow for this process is visualized below.
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Figure 2: Experimental workflow for single-channel patch-clamp analysis of CFTR.

Experimental Protocol: Cryo-Electron Microscopy (Cryo-
EM)
Cryo-EM enables the visualization of protein structures at near-atomic resolution, capturing

conformational snapshots that correspond to different functional states, such as the pre- and

post-hydrolysis states of CFTR.

Methodology:
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Protein Purification: Full-length CFTR is expressed and purified from a suitable system (e.g.,

mammalian or insect cells), maintaining its integrity using detergents.

Reconstitution: The purified protein is reconstituted into a membrane-mimicking environment,

such as lipid nanodiscs, to preserve its native conformation.

Sample Vitrification: A small volume of the sample is applied to an EM grid, blotted to create

a thin film, and plunge-frozen in liquid ethane. This process, called vitrification, traps the

protein particles in random orientations within a layer of non-crystalline ice.

Data Collection: The vitrified sample is imaged in a transmission electron microscope

equipped with a direct electron detector. Thousands of low-dose images ("micrographs") are

automatically collected from different areas of the grid.

Image Processing:

Particle Picking: Individual protein particle images are identified and extracted from the

micrographs.

2D Classification: The particle images are aligned and classified into groups based on

their orientation, allowing for the removal of noise and non-ideal particles.

3D Reconstruction: An initial 3D model is generated, and the 2D class averages are used

to reconstruct a high-resolution 3D density map of the protein.

Model Building: An atomic model of the protein is built into the 3D density map. By

trapping the protein with non-hydrolyzable ATP analogs or in its apo form, different

conformational states can be resolved.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purify CFTR Protein
(with Detergent)

Reconstitute into
Lipid Nanodiscs

Plunge-Freeze Sample
on EM Grid (Vitrification)

Collect Micrographs
(Cryo-TEM)

2D/3D Image Processing
(Particle Picking, Classification)

3D Density Map
Reconstruction

Build Atomic Model
of Conformational State

Click to download full resolution via product page

Figure 3: General workflow for determining CFTR structure via single-particle cryo-EM.

Implications for Drug Development
A detailed understanding of NBD2's role in gating is paramount for developing targeted

therapeutics for cystic fibrosis. CF-causing mutations can be broadly categorized, and those

affecting gating are a key target.

Potentiators: These drugs aim to increase the channel open probability (Po). For mutations

that impair gating, such as the G551D mutation in NBD1 which reduces the efficiency of

ATP-driven opening, potentiators can help restore function. Understanding the precise
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conformational changes at the NBD dimer interface, controlled by NBD2 hydrolysis, is key to

designing molecules that stabilize the open state.

Correctors: Many mutations, like the common F508del in NBD1, cause protein misfolding

and degradation. However, even when rescued to the cell surface, F508del-CFTR exhibits

gating defects. Small molecules that target specific domains are being developed. "Class II

correctors" are those that specifically act to stabilize the NBD2 domain and its interfaces,

improving the overall structure and function of the mutant protein. Combination therapies that

include NBD2-targeting correctors with other modulators show synergistic effects, leading to

greater functional rescue.[1]

The logical pathway from an NBD2 defect to therapeutic intervention is outlined below.
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Figure 4: Logical framework for targeting NBD2 in drug development.
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Conclusion
The NBD2 domain is not merely a passive component but the active, catalytic driver of the

CFTR channel gating cycle. Its ability to hydrolyze ATP provides the crucial step that terminates

a burst of channel activity, thereby defining the temporal pattern of ion flow. Quantitative

analysis of hydrolysis-deficient mutants confirms this role unequivocally, demonstrating that a

catalytically dead NBD2 leads to a near-permanently open channel. Methodologies like single-

channel recording and cryo-EM have been essential in elucidating these functional and

structural details. For drug development professionals, NBD2 represents a key target for novel

potentiators and correctors aimed at restoring function to mutant CFTR channels, offering a

promising avenue for future cystic fibrosis therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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